molecular formula C21H20N2O5S2 B2820383 (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate CAS No. 332109-36-1

(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate

Cat. No.: B2820383
CAS No.: 332109-36-1
M. Wt: 444.52
InChI Key: ARJZSHCHQLOVLB-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate features a thiazole core substituted with a morpholino group at position 2 and a 4-oxo moiety. The phenyl ring at position 4 is further functionalized with a 4-methylbenzenesulfonate ester. Key structural attributes include:

  • Morpholino group: A six-membered morpholine ring attached to the thiazole, enhancing solubility due to its polar nature.
  • Sulfonate ester: The 4-methylbenzenesulfonate group improves chemical stability compared to sulfonyl or carboxylate analogs.

Properties

IUPAC Name

[4-[(E)-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S2/c1-15-2-8-18(9-3-15)30(25,26)28-17-6-4-16(5-7-17)14-19-20(24)22-21(29-19)23-10-12-27-13-11-23/h2-9,14H,10-13H2,1H3/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJZSHCHQLOVLB-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=C3C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=C/3\C(=O)N=C(S3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological activity, and relevant case studies surrounding this compound.

Synthesis and Structure

The compound can be synthesized through various methods involving thiazolidinone derivatives, which are known for their diverse biological properties. The synthesis often involves the reaction of thiazolidinone with substituted phenyl groups, leading to compounds that exhibit enhanced biological activities.

Anticancer Activity

Research has demonstrated that derivatives of thiazolidinones, including those related to this compound, exhibit significant anticancer properties.

  • Cell Viability Studies : In vitro studies using MCF-7 breast cancer cell lines showed that these compounds can inhibit cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values for several derivatives ranged from 5.1 to 22.08 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin and sorafenib .
  • Mechanism of Action : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression in cancer cells. Detailed studies have shown that modifications in the chemical structure can significantly enhance their potency, with specific substituents leading to increased cytotoxicity .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have also been explored extensively:

  • Antibacterial Activity : Compounds related to this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, some derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL against E. faecalis and other strains, although these values were generally less potent than standard antibiotics .
  • Antifungal Activity : The antifungal activity was noted to be more pronounced than antibacterial effects, with certain derivatives exhibiting MICs as low as 0.7 μg/mL against specific fungal strains .

Case Studies

Several studies highlight the biological activities of thiazolidinone derivatives:

  • Study on Anticancer Effects : A study evaluating a series of thiazolidinone derivatives found that one compound exhibited an IC50 value of 0.72 µM against A549 lung cancer cells, demonstrating superior efficacy compared to many existing treatments .
  • Antimicrobial Evaluation : Another investigation reported that specific thiazolidinone derivatives showed promising results against Mycobacterium tuberculosis, indicating potential for further development in treating bacterial infections .

Scientific Research Applications

Antimicrobial Activity

Compounds containing thiazole rings, such as (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate, are known for their broad-spectrum antimicrobial activities. Research has shown that thiazole derivatives exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis .

In a study assessing the antibacterial activity of thiazole derivatives, compounds similar to the target compound demonstrated moderate to high activity against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.

Anticancer Properties

Thiazole-based compounds have also been investigated for their anticancer properties. A study highlighted the synthesis of various thiazole derivatives that were tested against cancer cell lines such as A375 (melanoma), HeLa (cervical), and MCF-7 (breast cancer). Among these, certain derivatives showed potent inhibitory effects, with IC50 values indicating significant cytotoxicity . The structure-activity relationship (SAR) analysis suggested that modifications in the thiazole ring could enhance anticancer activity, making these compounds promising candidates for further development.

Synthetic Utility

The compound can serve as a versatile building block in organic synthesis. Its unique structure allows for various functional group modifications, enabling the development of new derivatives with tailored biological activities. For instance, the morpholino group can be substituted or modified to improve solubility or bioavailability, which is crucial for drug development .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives:

  • Study on Antimicrobial Activity : A library of thiazole derivatives was synthesized and screened for antibacterial activity. Compounds were tested against a panel of bacteria using agar diffusion methods. Results indicated that specific substitutions on the thiazole ring enhanced antibacterial efficacy .
  • Anticancer Activity Evaluation : In a focused study on 2-amino-thiazolones, researchers found that certain compounds exhibited significant cytotoxic effects against multiple cancer cell lines. The findings emphasized the importance of structural modifications in enhancing therapeutic potential .

Summary Table of Key Findings

Application Activity Reference
AntimicrobialModerate to high against bacteria
AnticancerPotent against various cancer cells
Synthetic UtilityVersatile building block

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Group Comparison
Compound Name Core Heterocycle Key Substituents Bioactivity (Inferred/Reported)
Target Compound Thiazole Morpholino, 4-methylbenzenesulfonate Antimicrobial (inferred)
4-((5-Oxo-2-phenyloxazol-4-ylidene)methyl)phenyl benzoate Oxazole Phenyl, benzoate Antimicrobial
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl Not specified
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate Isoxazole 3-Methylisoxazolyl, ethoxy Not specified

Key Observations :

  • Heterocycle Electronics: Thiazole (S, N) vs. oxazole (O, N) vs. triazole (three N atoms).
  • Solubility: The morpholino group in the target compound enhances water solubility compared to phenyl or methylisoxazolyl substituents in analogs .
  • Stability : The sulfonate ester in the target compound is more hydrolytically stable than sulfonyl () or benzoate esters (), favoring prolonged bioavailability.

Pharmacological and Physicochemical Properties

  • Antimicrobial Potential: Oxazolone derivatives () exhibit antimicrobial activity, suggesting the thiazole-based target may share similar mechanisms but with enhanced solubility from the morpholino group .
  • Stability : Sulfonate esters resist enzymatic hydrolysis better than sulfonyl () or carboxylate esters, favoring oral or topical administration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-4-((2-morpholino-4-oxothiazol-5(4H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate?

  • Methodology : The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with α-halo carbonyl compounds. For example, refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (1:2 v/v) at 110°C for 2–4 hours can yield the thiazolidinone core . Subsequent functionalization with a tosylate group may require protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl protection) and nucleophilic substitution under anhydrous conditions . Optimization via Design of Experiments (DoE) is recommended to evaluate solvent polarity, temperature, and stoichiometric ratios .

Q. How can the structural identity and purity of this compound be confirmed?

  • Methodology :

  • Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., morpholino methylene protons at δ 3.5–3.7 ppm, tosylate aromatic protons at δ 7.2–7.8 ppm) .
  • Chromatography : HPLC with a C18 column (MeCN/H2O, 70:30) to assess purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction using SHELX software for absolute configuration confirmation. Refinement protocols should include TWINABS for handling potential twinning .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodology :

  • Enzyme inhibition : Test against kinases (e.g., PI3K or MAPK) using fluorescence-based assays (ATP-concentration-dependent IC50 measurements) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
  • Solubility : Shake-flask method in PBS (pH 7.4) to determine logP and guide formulation .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding modes?

  • Methodology :

  • DFT Calculations : Gaussian 16 at the B3LYP/6-31G(d) level to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites .
  • Molecular Docking : AutoDock Vina with kinase crystal structures (PDB: 2X7F) to simulate binding interactions. Focus on hydrogen bonding with morpholino oxygen and π-stacking with the thiazole ring .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD < 2 Å) .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodology :

  • Mutational Analysis : Introduce alanine mutations in predicted binding residues (e.g., Lys90 in PI3Kγ) to validate docking results .
  • Kinetic Studies : Surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and compare with computational koff values .
  • Metabolite Profiling : LC-MS/MS to identify in vitro degradation products that may explain reduced activity .

Q. What strategies address low yields in the final tosylation step?

  • Methodology :

  • Activation : Use silver nitrate (AgNO3) as a catalyst to enhance leaving-group displacement in tosylate formation .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar (toluene) to balance reactivity and solubility .
  • Byproduct Analysis : ¹H NMR tracking of reaction aliquots to identify intermediates (e.g., sulfonic acid derivatives) and adjust stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.